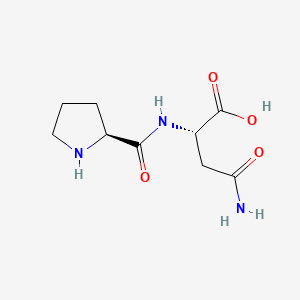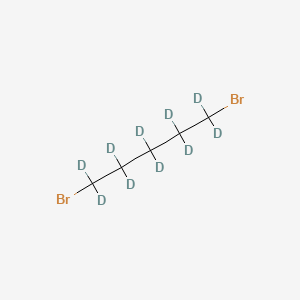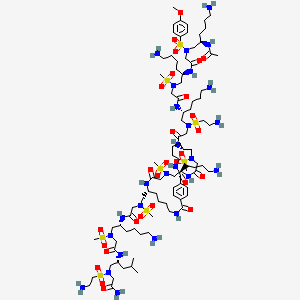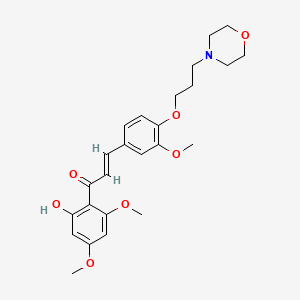
iNOS-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
iNOS-IN-2 is a compound that acts as an inhibitor of inducible nitric oxide synthase (iNOS). Inducible nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes, including inflammation and immune response . This compound has garnered significant interest due to its potential therapeutic applications in treating diseases associated with excessive nitric oxide production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iNOS-IN-2 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and quality. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the purity and potency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
iNOS-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacological properties .
Aplicaciones Científicas De Investigación
iNOS-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of inducible nitric oxide synthase in various chemical reactions and pathways.
Mecanismo De Acción
iNOS-IN-2 exerts its effects by inhibiting the activity of inducible nitric oxide synthase. This inhibition reduces the production of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets of this compound include the active site of inducible nitric oxide synthase, where it binds and prevents the enzyme from catalyzing the conversion of L-arginine to nitric oxide . The pathways involved in this mechanism include the nitric oxide signaling pathway and downstream effects on inflammation and immune response .
Comparación Con Compuestos Similares
iNOS-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity against inducible nitric oxide synthase. Similar compounds include:
Benzimidazole-coumarin derivatives: These compounds also inhibit inducible nitric oxide synthase but may have different pharmacokinetic properties and potency.
Benzimidazole-quinolinone derivatives: These derivatives have been studied for their inhibitory activity against inducible nitric oxide synthase and may offer alternative therapeutic options.
This compound stands out due to its specific binding affinity and inhibitory potency, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C25H31NO7 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C25H31NO7/c1-29-19-16-21(28)25(24(17-19)31-3)20(27)7-5-18-6-8-22(23(15-18)30-2)33-12-4-9-26-10-13-32-14-11-26/h5-8,15-17,28H,4,9-14H2,1-3H3/b7-5+ |
Clave InChI |
GIYFOHBNNQFOMK-FNORWQNLSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OCCCN3CCOCC3)OC)O |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OCCCN3CCOCC3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


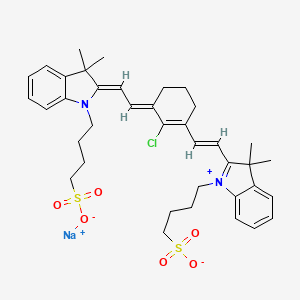
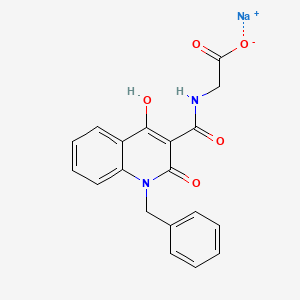
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)




![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

